molecular formula C9H10N2O5 B14155046 N~2~-(Furan-2-carbonyl)asparagine CAS No. 5106-71-8

N~2~-(Furan-2-carbonyl)asparagine

Katalognummer: B14155046
CAS-Nummer: 5106-71-8
Molekulargewicht: 226.19 g/mol
InChI-Schlüssel: VSCIFXWBJOSBSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(Furan-2-carbonyl)asparagine is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound is characterized by the presence of a furan ring attached to the asparagine molecule, which is an amino acid. This unique structure imparts specific properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Furan-2-carbonyl)asparagine typically involves the reaction of furan-2-carbonyl chloride with asparagine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of N2-(Furan-2-carbonyl)asparagine may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(Furan-2-carbonyl)asparagine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N~2~-(Furan-2-carbonyl)asparagine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N2-(Furan-2-carbonyl)asparagine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The asparagine moiety can be involved in metabolic pathways, influencing cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~2~-(Furan-2-carbonyl)asparagine is unique due to the combination of the furan ring and the asparagine moiety. This combination imparts specific properties, such as enhanced reactivity and potential biological activity, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

5106-71-8

Molekularformel

C9H10N2O5

Molekulargewicht

226.19 g/mol

IUPAC-Name

4-amino-2-(furan-2-carbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C9H10N2O5/c10-7(12)4-5(9(14)15)11-8(13)6-2-1-3-16-6/h1-3,5H,4H2,(H2,10,12)(H,11,13)(H,14,15)

InChI-Schlüssel

VSCIFXWBJOSBSX-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)NC(CC(=O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.